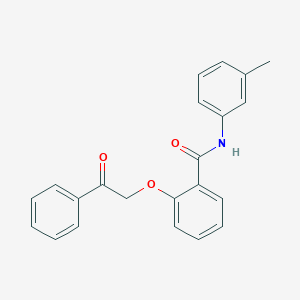![molecular formula C22H19NO4 B338219 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid](/img/structure/B338219.png)
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid is an organic compound with a complex structure that includes a biphenyl group, an amino group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid typically involves multiple steps, starting with the preparation of the biphenyl-2-yloxy intermediate. This intermediate is then reacted with 4-aminophenyl to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and electrical insulation.
Mécanisme D'action
The mechanism of action of 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A related compound with similar structural features but different functional groups.
4-Phenylbenzoic acid: Another compound with a biphenyl core but distinct chemical properties.
Uniqueness
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C22H19NO4 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid |
InChI |
InChI=1S/C22H19NO4/c24-21(14-15-22(25)26)23-17-10-12-18(13-11-17)27-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24)(H,25,26) |
Clé InChI |
VCKMAVWNXCUQNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-2-oxoethoxy]benzamide](/img/structure/B338140.png)

![2-[2-(4-fluorophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B338144.png)
![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B338145.png)
![2-[2-(4-methoxyphenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B338146.png)






![N-[4-(benzyloxy)phenyl]-6,8-dimethyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B338158.png)
